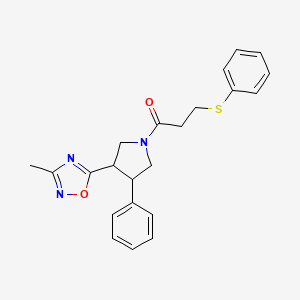
(3,3-difluoropyrrolidin-1-yl)(1H-pyrrol-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds involves complex chemical reactions . For instance, the disposition of a dipeptidyl peptidase IV inhibitor, which has a similar structure, was examined in rats, dogs, and humans after oral administration .Chemical Reactions Analysis
The major route of metabolism for similar compounds is due to hydroxylation at the 5′ position of the pyrimidine ring . Other metabolic pathways include amide hydrolysis, N-dealkylation at the piperazine nitrogen, and an unusual metabolite resulting from scission of the pyrimidine ring .科学的研究の応用
Pharmacokinetics and Metabolism
The metabolism, excretion, and pharmacokinetics of a closely related compound, a dipeptidyl peptidase IV inhibitor intended for treating type 2 diabetes, were examined. This study detailed the compound's rapid absorption, primary metabolic pathways, and elimination processes, highlighting its potential therapeutic value and the complexity of its metabolic profile (Sharma et al., 2012).
Synthetic Methodologies and Crystal Structure
Research on the synthesis and crystal structure of boric acid ester intermediates that feature pyrrolidinyl methanone structures was conducted, revealing insights into their molecular configurations and potential applications in material science or drug development (Huang et al., 2021).
Antimicrobial Activity
A study synthesized and evaluated the antimicrobial activity of certain pyrazoline derivatives containing pyrrolidinyl methanone groups. This work highlighted these compounds' effectiveness against various microbial strains, suggesting their potential as antimicrobial agents (Kumar et al., 2012).
Organotin(IV) Complexes for Antimicrobial Applications
Organotin(IV) complexes derived from pyrrolidinyl methanone were synthesized and characterized, exhibiting significant antibacterial activities. Such findings underscore the potential of these complexes in developing new antimicrobial agents (Singh et al., 2016).
Spectroscopic and Theoretical Studies
Investigations into the spectroscopic properties and theoretical modeling of specific heterocyclic compounds incorporating pyrrolidinyl methanone have provided valuable insights into their electronic structures and potential applications in fluorescence-based technologies (Al-Ansari, 2016).
特性
IUPAC Name |
(3,3-difluoropyrrolidin-1-yl)-(1H-pyrrol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N2O/c10-9(11)3-5-13(6-9)8(14)7-2-1-4-12-7/h1-2,4,12H,3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLUCEWBWPZYLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C(=O)C2=CC=CN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

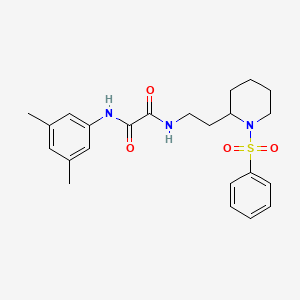
![N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N,1,2-trimethylimidazole-4-sulfonamide](/img/structure/B2667785.png)
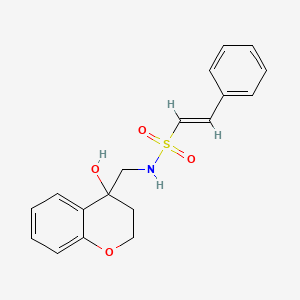
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-chlorobenzyl)oxalamide](/img/structure/B2667789.png)
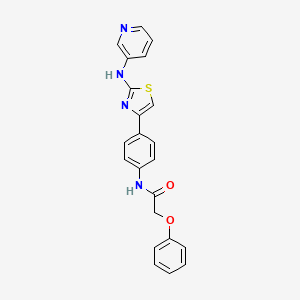
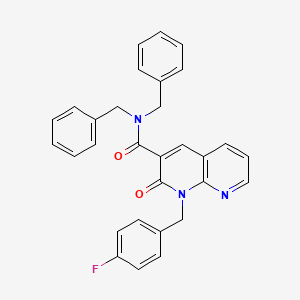

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-4-methyl-1H-imidazole-5-carboxylic acid](/img/structure/B2667796.png)

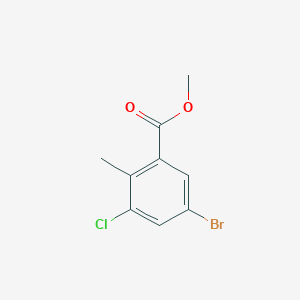

![2-methoxyethyl 6-(3-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2667801.png)
![[3-(Trifluoromethyl)oxanthren-1-yl]amine](/img/structure/B2667802.png)
